molecular formula C14H8FNO2S2 B11678935 (5E)-3-(2-fluorophenyl)-5-(furan-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one

(5E)-3-(2-fluorophenyl)-5-(furan-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11678935
M. Wt: 305.4 g/mol
InChI Key: YYEGFUCZMFDAJS-XYOKQWHBSA-N
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Description

(5E)-3-(2-fluorophenyl)-5-(furan-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structure of this compound, featuring a fluorophenyl group and a furan ring, contributes to its potential pharmacological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-(2-fluorophenyl)-5-(furan-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 2-fluorobenzaldehyde, furan-2-carbaldehyde, and thiosemicarbazide. The reaction is carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The resulting product is then purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Advanced purification techniques, such as column chromatography, may be employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(5E)-3-(2-fluorophenyl)-5-(furan-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted thiazolidinones.

Scientific Research Applications

(5E)-3-(2-fluorophenyl)-5-(furan-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one has been studied for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Potential use as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (5E)-3-(2-fluorophenyl)-5-(furan-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one involves interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group and furan ring contribute to the compound’s binding affinity and selectivity. The thioxo group may participate in redox reactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-3-(2-chlorophenyl)-5-(furan-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one
  • (5E)-3-(2-bromophenyl)-5-(furan-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one

Uniqueness

The presence of the fluorophenyl group in (5E)-3-(2-fluorophenyl)-5-(furan-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one distinguishes it from its analogs. Fluorine atoms can significantly alter the compound’s electronic properties, enhancing its biological activity and stability.

Properties

Molecular Formula

C14H8FNO2S2

Molecular Weight

305.4 g/mol

IUPAC Name

(5E)-3-(2-fluorophenyl)-5-(furan-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C14H8FNO2S2/c15-10-5-1-2-6-11(10)16-13(17)12(20-14(16)19)8-9-4-3-7-18-9/h1-8H/b12-8+

InChI Key

YYEGFUCZMFDAJS-XYOKQWHBSA-N

Isomeric SMILES

C1=CC=C(C(=C1)N2C(=O)/C(=C\C3=CC=CO3)/SC2=S)F

Canonical SMILES

C1=CC=C(C(=C1)N2C(=O)C(=CC3=CC=CO3)SC2=S)F

Origin of Product

United States

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